3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential as a high-performance organic semiconductor due to its efficient charge transport properties.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. It also has potential applications in various fields of scientific research. However, one limitation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for its anti-inflammatory and analgesic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in inducing apoptosis in cancer cells.
In the field of materials science, further studies are needed to optimize the performance of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as an organic semiconductor. This includes optimizing the synthesis method and exploring its potential for use in various electronic devices.
Overall, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its performance for use in various applications.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus oxychloride to obtain 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been reported to be efficient and yields a high purity product.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its anti-inflammatory and analgesic properties. It has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a high-performance organic semiconductor. Its unique chemical structure allows for efficient charge transport, making it a promising candidate for use in electronic devices.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCGDFXQHYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.